molecular formula C12H12BrN5O4 B11062639 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(4-ethoxyphenyl)acetamide

2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B11062639
M. Wt: 370.16 g/mol
InChI Key: AONXVJXLEIAIBC-UHFFFAOYSA-N
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Description

    2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(4-ethoxyphenyl)acetamide: is a chemical compound with a complex structure. Let’s break it down:

  • This compound may have applications in various fields due to its unique structure.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block for more complex molecules.

      Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).

      Medicine: May have applications in drug discovery due to its unique structure.

      Industry: Possible use in materials science or agrochemicals.

  • Mechanism of Action

    • The exact mechanism is context-dependent and would require specific studies.
    • Potential molecular targets could include enzymes, receptors, or cellular pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that detailed experimental data and specific research findings would require access to scientific literature or proprietary databases

    Properties

    Molecular Formula

    C12H12BrN5O4

    Molecular Weight

    370.16 g/mol

    IUPAC Name

    2-(5-bromo-3-nitro-1,2,4-triazol-1-yl)-N-(4-ethoxyphenyl)acetamide

    InChI

    InChI=1S/C12H12BrN5O4/c1-2-22-9-5-3-8(4-6-9)14-10(19)7-17-11(13)15-12(16-17)18(20)21/h3-6H,2,7H2,1H3,(H,14,19)

    InChI Key

    AONXVJXLEIAIBC-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=CC=C(C=C1)NC(=O)CN2C(=NC(=N2)[N+](=O)[O-])Br

    Origin of Product

    United States

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